molecular formula C10H10BrIO2 B12851898 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester CAS No. 1374264-53-5

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester

Cat. No.: B12851898
CAS No.: 1374264-53-5
M. Wt: 368.99 g/mol
InChI Key: MYPUYCPCSYWLNU-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester is an organic compound with the molecular formula C10H10BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester typically involves the bromination and iodination of 2-methyl benzoic acid ethyl ester. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Formation of azides, thiocyanates, etc.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl benzoic acid ethyl ester
  • 3-Iodo-2-methyl benzoic acid ethyl ester
  • 5-Chloro-3-iodo-2-methyl benzoic acid ethyl ester

Uniqueness

5-Bromo-3-iodo-2-methyl benzoic acid ethyl ester is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical transformations and applications in various fields .

Properties

CAS No.

1374264-53-5

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

ethyl 5-bromo-3-iodo-2-methylbenzoate

InChI

InChI=1S/C10H10BrIO2/c1-3-14-10(13)8-4-7(11)5-9(12)6(8)2/h4-5H,3H2,1-2H3

InChI Key

MYPUYCPCSYWLNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)I)C

Origin of Product

United States

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